JH-IX-179
Description
JH-IX-179 is a novel, highly potent, and selective type I ATP-competitive inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a key driver in approximately 30% of acute myeloid leukemia (AML) cases . Developed by Dana-Farber Cancer Institute, this compound exhibits nanomolar inhibitory activity against FLT3 mutants, including FLT3-ITD (internal tandem duplication), FLT3-D835Y, and FLT3-N841I, with IC50 values of 6 nM, 18 nM, and comparable potency, respectively . Its indenoindolone scaffold was optimized through structure-activity relationship studies, replacing cyanopyrazole groups to enhance binding affinity and selectivity .
Notably, this compound demonstrates minimal off-target effects, as shown by KinomeScan profiling against 456 kinases, where it selectively binds FLT3 isoforms without significant interactions with other kinases . It also exhibits low human serum protein binding (Supplementary Figure 2 in ), enhancing its bioavailability compared to older FLT3 inhibitors like PKC412. Preclinical studies reveal dual mechanisms of action: G1 cell cycle arrest and apoptosis induction in FLT3-ITD-driven AML cells, and apoptosis-dominated effects in FLT3-D835Y mutants .
Properties
Molecular Formula |
C26H24N6O |
|---|---|
Molecular Weight |
436.519 |
SMILES |
O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5 |
Appearance |
Solid powder |
Synonyms |
JH-IX-179; JH-IX 179; JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar FLT3 Inhibitors
Potency and Selectivity
Key Findings :
- Selectivity: this compound’s S(10) score (0.03) is 4× lower than crenolanib’s (0.12), indicating superior FLT3 specificity .
- Off-Target Effects: Unlike crenolanib (which inhibits PDGFR/VEGFR) or quizartinib (KIT/CSF1R), this compound’s off-target activity is restricted to non-oncogenic kinases like ROCK2 and PHKG1 .
Mechanism of Action
- This compound : Induces apoptosis in FLT3-D835Y cells and combines apoptosis with G1 arrest in FLT3-ITD models .
- Gilteritinib : Potent against both ITD and TKD mutants but triggers AXL-mediated resistance .
Pharmacokinetics and Stability
| Parameter | This compound | Crenolanib |
|---|---|---|
| Mouse Microsomal Half-Life | 15 min | ~30 min |
| Plasma Stability | No degradation after 6 h | Moderate degradation |
| Protein Binding | <10% | >90% (e.g., PKC412) |
Implications : this compound’s stability and low protein binding suggest favorable pharmacokinetics for sustained FLT3 inhibition in vivo.
Resistance Profile
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
